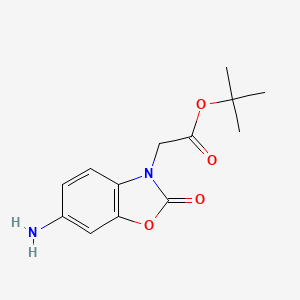![molecular formula C24H19BO4 B13641072 (4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid](/img/structure/B13641072.png)
(4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl structure with a phenoxy group and a boronic acid functional group, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid typically involves the following steps:
Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and a halogenated biphenyl compound.
Introduction of Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with the biphenyl compound under basic conditions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of (4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Boranes and borohydrides.
Substitution: Amines, ethers, and esters.
Aplicaciones Científicas De Investigación
(4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: It serves as a precursor for boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The compound’s biphenyl structure also allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.
Biphenylboronic Acid: Contains a biphenyl structure but lacks the phenoxy group.
(4-Phenoxyphenyl)boronic Acid: Similar structure but without the biphenyl linkage.
Uniqueness
(4-((4’-Phenoxy-[1,1’-biphenyl]-4-yl)oxy)phenyl)boronic acid is unique due to its combination of a biphenyl structure, phenoxy group, and boronic acid functionality. This combination enhances its versatility in chemical reactions and its potential as a molecular tool in various scientific applications.
Propiedades
Fórmula molecular |
C24H19BO4 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
[4-[4-(4-phenoxyphenyl)phenoxy]phenyl]boronic acid |
InChI |
InChI=1S/C24H19BO4/c26-25(27)20-10-16-24(17-11-20)29-23-14-8-19(9-15-23)18-6-12-22(13-7-18)28-21-4-2-1-3-5-21/h1-17,26-27H |
Clave InChI |
FJYWRXCFOBMAAN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)

![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)





![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)
![4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13641070.png)
